Substrate Affinity (Km) Profile Across Diverse Enzyme Systems: Butyryl-CoA vs. Acetyl-CoA and Propionyl-CoA
Butyryl-CoA demonstrates a markedly higher affinity (lower Km) for certain enzyme active sites compared to acetyl-CoA. In a study of a Rhizobium etli acyl-CoA carboxylase, the apparent Km for butyryl-CoA was 0.144 mM, which is 2.7-fold lower than the 0.392 mM observed for acetyl-CoA [1]. Conversely, for a C. thermocellum AdhE enzyme, the Km for butyryl-CoA was 75.7 µM, while for acetyl-CoA it was 38.3 µM, a 2.0-fold difference in the opposite direction [2]. This enzyme-dependent variation underscores that butyryl-CoA's kinetic behavior cannot be predicted from other acyl-CoAs.
| Evidence Dimension | Apparent Km (affinity) |
|---|---|
| Target Compound Data | 0.144 mM (Rhizobium etli acyl-CoA carboxylase); 75.7 µM (C. thermocellum AdhE) |
| Comparator Or Baseline | Acetyl-CoA: 0.392 mM (same carboxylase); Acetyl-CoA: 38.3 µM (same AdhE enzyme) |
| Quantified Difference | 2.7-fold lower Km for butyryl-CoA in carboxylase assay; 2.0-fold higher Km in AdhE assay |
| Conditions | Rhizobium etli acyl-CoA carboxylase assay; C. thermocellum AdhE forward reaction with NADH cofactor |
Why This Matters
This quantitative, enzyme-specific affinity data is critical for experimental design; selecting the correct substrate based on Km ensures assay linearity and accurate determination of enzyme activity.
- [1] Dunn, M. F., Araíza, G., & Mora, J. (2004). Biochemical characterization of a Rhizobium etli monovalent cation-stimulated acyl-coenzyme A carboxylase with a high substrate specificity constant for propionyl-coenzyme A. Microbiology, 150(Pt 2), 399-406. View Source
- [2] Lo, J., et al. (2019). Kinetic parameters of purified C. thermocellum wild type and D494G mutant AdhE proteins. Scientific Reports, 9, 2285 (Table 2). View Source
